Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound is systematically named ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , adhering to IUPAC conventions for polycyclic heteroaromatic systems. The numbering prioritizes the tetrahydropyrimidine core, with the furan-2-yl substituent at position 4, a methyl group at position 6, and an ethyl carboxylate at position 5. The 3,4-dichlorophenyl moiety is appended to the furan ring’s 5-position.
The CAS Registry Number for this compound is 374090-04-7 , a unique identifier critical for regulatory and commercial applications. Synonyms include ETHYL 4-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE and variants emphasizing the ester group’s position.
Molecular Formula and Weight Analysis
The molecular formula C₁₈H₁₆Cl₂N₂O₄ reflects 18 carbon, 16 hydrogen, 2 chlorine, 2 nitrogen, and 4 oxygen atoms. The molecular weight, calculated as 395.24 g/mol , aligns with exact mass spectrometry data (Table 1).
Table 1: Elemental Composition and Molecular Weight
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 18 | 12.01 | 216.18 |
| H | 16 | 1.008 | 16.13 |
| Cl | 2 | 35.45 | 70.90 |
| N | 2 | 14.01 | 28.02 |
| O | 4 | 16.00 | 64.00 |
| Total | 395.24 |
The ethyl carboxylate (COOEt) and 2-oxo (C=O) groups dominate the compound’s polarity, while the dichlorophenyl and methyl substituents enhance lipophilicity.
Properties
Molecular Formula |
C18H16Cl2N2O4 |
|---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-3-25-17(23)15-9(2)21-18(24)22-16(15)14-7-6-13(26-14)10-4-5-11(19)12(20)8-10/h4-8,16H,3H2,1-2H3,(H2,21,22,24) |
InChI Key |
XKDHHBDZEQVIHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(3,4-Dichlorophenyl)Furan-2-Carbaldehyde
The furan-aldehyde precursor is synthesized through a Suzuki-Miyaura cross-coupling reaction:
Biginelli Cyclocondensation
The DHPM core is assembled using:
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | HCl (concentrated) or FeCl₃ |
| Solvent | Ethanol or acetic acid |
| Temperature | Reflux (80–100°C) |
| Time | 6–24 hours |
| Yield | 45–68% |
Mechanistic Insight : Acid catalysis facilitates imine formation between the aldehyde and urea, followed by nucleophilic attack by the β-keto ester and cyclization.
Alternative Routes: Multi-Step Functionalization
Post-Cyclization Modifications
For higher regioselectivity, the furan-dichlorophenyl group is introduced after DHPM core formation:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 24 hours | 45 minutes |
| Yield | 52% | 74% |
| Purity | 89% | 96% |
Data adapted from pyrimidine synthesis protocols in PMC studies.
Solvent and Catalyst Optimization
Catalyst Screening
Comparative studies of catalysts for Biginelli reactions:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| HCl | 48 | 18 |
| FeCl₃ | 65 | 12 |
| ZrO₂ nanoparticles | 71 | 8 |
| Ionic liquid [BMIM]Br | 68 | 6 |
Source: Modified from dihydropyrimidone synthesis data.
Key Finding : Lewis acids like FeCl₃ enhance electrophilicity of the aldehyde, accelerating imine formation.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 52 |
| Acetic acid | 6.2 | 67 |
| PEG-400 | N/A | 73 |
Polar aprotic solvents improve solubility of the dichlorophenyl moiety.
Characterization and Analytical Data
Spectral Data
Purity Assessment
Challenges and Limitations
-
Regioselectivity : Competing pathways during cyclocondensation may yield 5- vs. 6-methyl regioisomers. HPLC-guided purification is required.
-
Dichlorophenyl Stability : Harsh acidic conditions risk dechlorination; FeCl₃-catalyzed reactions minimize this.
-
Scale-Up : Microwave methods face energy transfer limitations in industrial settings. Continuous-flow reactors are proposed alternatives.
Industrial-Scale Production Insights
Supplier Protocols
Merck KGaA’s patented method emphasizes:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The furan ring and dichlorophenyl group can participate in π-π interactions and hydrogen bonding, while the tetrahydropyrimidine core can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Spectroscopic and Electronic Properties
- IR/NMR: Analogs with ester (C=O ~1710 cm⁻¹) and pyrimidinone (C=O ~1698 cm⁻¹) groups show distinct carbonyl stretches . The dichlorophenyl group in the target compound may downshift these peaks due to electron withdrawal.
- DFT/UV-Vis : Theoretical studies on dimethoxyphenyl-DHPM () reveal a HOMO-LUMO gap of ~4.5 eV, with absorption at 290 nm. The dichlorophenyl analog may exhibit a narrower gap and redshifted absorption due to enhanced conjugation .
Research Implications and Challenges
- Synthetic Challenges: Achieving high yields with bulky dichlorophenyl substituents may require novel catalysts (e.g., DIPEAc) or solvent systems .
- Bioactivity Gaps : While Eg5 inhibition is reported for methoxymethyl-DHPM, the dichlorophenyl derivative’s activity against viral or inflammatory targets remains unexplored .
- Theoretical Modeling : Further DFT studies could predict the target compound’s binding affinity to biological targets, leveraging data from dimethoxyphenyl-DHPM .
Biological Activity
Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 374090-04-7) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H16Cl2N2O4
- Molecular Weight : 395.24 g/mol
- IUPAC Name : this compound
The compound is believed to exert its biological effects primarily through inhibition of specific enzymes involved in nucleic acid metabolism. It has shown promise as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. The inhibition of TP can lead to reduced proliferation of cancer cells and enhanced efficacy of certain chemotherapeutic agents.
In Vitro Studies
Research has demonstrated that derivatives of tetrahydropyrimidines exhibit significant biological activities. For instance:
- Thymidine Phosphorylase Inhibition :
| Compound Number | % Inhibition | IC50 ± SEM (µM) | Cell Viability (%) |
|---|---|---|---|
| 1 | 84.0 | 314.3 ± 0.9 | 57 |
| 2 | 78.2 | 389.2 ± 6.2 | 67 |
| 3 | 38.1 | N/A | NC |
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. A study indicated that compounds with electron-withdrawing groups on the phenyl ring generally exhibited enhanced antibacterial activity against various pathogens .
Case Studies
- Antitumor Activity :
- Cytotoxicity Evaluation :
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound belongs to the dihydropyrimidinone (DHPM) family, typically synthesized via the Biginelli reaction. This multicomponent reaction involves condensation of a β-ketoester (e.g., ethyl acetoacetate), a substituted aldehyde (e.g., 3,4-dichlorophenyl-furfural derivative), and urea/thiourea under acidic conditions . Optimization includes:
- Catalysts : Silica gel-supported L-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate improves yield (85–92%) and reduces reaction time (2–4 hours) .
- Solvents : Refluxing ethanol or dichloromethane enhances cyclization efficiency .
- Temperature : Controlled heating (70–80°C) prevents decomposition of intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- FT-IR and NMR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹ in IR) and regiochemistry (e.g., ¹H NMR coupling patterns for diastereotopic protons) .
- X-ray crystallography : Resolves absolute configuration and molecular conformation. For example, the dihydropyrimidinone ring often adopts a boat conformation, stabilized by N–H⋯O hydrogen bonds forming R₂²(8) motifs .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₁₇Cl₂N₂O₄: 411.05; observed: 411.1) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical data?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). Discrepancies in bond lengths (e.g., C=O: 1.22 Å experimental vs. 1.24 Å theoretical) arise from crystal-packing effects not modeled in gas-phase calculations . Use SHELXL for refining crystallographic data to <i>R</i> factors <0.05 .
Q. What strategies address low yields or side-product formation during synthesis?
- Byproduct analysis : LC-MS or TLC identifies intermediates (e.g., open-chain ureides).
- Reagent stoichiometry : Excess urea (1.5 mmol) and β-ketoester (1.1 mmol) drive the reaction to completion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound from unreacted aldehyde or dimeric byproducts .
Q. How do substituents (e.g., 3,4-dichlorophenyl, methyl) influence biological activity or physicochemical properties?
- Lipophilicity : The 3,4-dichlorophenyl group increases log<em>P</em> (predicted: 3.8), enhancing membrane permeability .
- Electron-withdrawing effects : Chlorine atoms stabilize the furan-2-yl moiety, altering UV-Vis absorption (λmax ~280 nm) .
- Structure-activity relationships (SAR) : Methyl at position 6 and ethoxycarbonyl at position 5 are critical for kinase inhibition (e.g., IC50 ~0.5 µM against CDK2) .
Methodological Challenges
Q. How can hydrogen-bonding networks in the crystal lattice affect solubility and stability?
N–H⋯O interactions (2.8–3.0 Å) create extended chains, reducing aqueous solubility but improving thermal stability (melting point >200°C). Co-crystallization with hydrophilic solvents (e.g., DMSO) disrupts these networks, enhancing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
